1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-[8-chloro-3-methylsulfonyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF6N2O3S/c1-24(22,23)9-19-6(8(21)11(16,17)18)7-5(12)2-4(3-20(7)9)10(13,14)15/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKULTPYCDNALKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C2N1C=C(C=C2Cl)C(F)(F)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Imidazo[1,5-a]pyridine Core:
- Starting from a suitable pyridine derivative, the imidazo[1,5-a]pyridine core can be constructed through cyclization reactions involving appropriate reagents and catalysts.
- Conditions: Cyclocondensation reactions often require acidic or basic conditions and elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the chloro, methylsulfonyl, or trifluoromethyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products:
- The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dehalogenated or demethylated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structural features.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of agrochemicals for pest control.
- Explored for use in materials science, particularly in the creation of novel polymers and coatings.
Mechanism of Action
The mechanism by which 1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl and methylsulfonyl groups can enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Core Heterocycle Differences
Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine The target compound features an imidazo[1,5-a]pyridine core, where nitrogen atoms are positioned at rings 1 and 3. In contrast, analogs like ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate () have an imidazo[1,2-a]pyridine core with nitrogen at positions 1 and 4.
Triazolo[4,3-a]pyridine Derivatives
- Compounds like 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride () replace the imidazole ring with a triazole, introducing an additional nitrogen atom. This modification increases hydrogen-bonding capacity and basicity, which may enhance solubility but reduce blood-brain barrier penetration .
Substituent Effects
Fluorination Patterns
- The trifluoromethyl (CF₃) and trifluoroethanone (COCF₃) groups in the target compound contribute to its high electronegativity and resistance to metabolic degradation.
Biological Activity
1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone is a synthetic compound with notable biological activity, primarily due to its unique structural features that include a chloro group, trifluoromethyl groups, and an imidazo[1,5-a]pyridine ring system. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₅ClF₆N₂O₃S
- Molecular Weight : 362.68 g/mol
- CAS Number : 2379918-52-0
The biological activity of this compound is attributed to its interactions with various molecular targets. It has been studied for its potential as an inhibitor of several enzymes and receptors involved in critical biological pathways:
- Cytochrome P450 Enzymes : The compound acts as a substrate and inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds .
- UDP-glucuronosyltransferases : It interacts with these enzymes involved in drug detoxification processes .
Pharmacological Effects
Research has indicated that the compound exhibits various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Anticancer Potential : The compound has shown efficacy in inhibiting cancer cell proliferation in vitro, particularly in specific cancer lines, although further studies are needed to validate these findings.
Toxicological Profile
Toxicological assessments have been conducted to evaluate the safety profile of the compound:
- Acute Toxicity : In animal models, the compound displayed a moderate toxicity profile with observed effects including hepatotoxicity at high doses. The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg based on liver and kidney effects .
- Repeated Dose Toxicity : Studies indicate that repeated exposure at lower doses does not lead to significant systemic health effects. However, some changes in hematological parameters were noted at higher doses .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : In a study evaluating various imidazo[1,5-a]pyridine derivatives, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Proliferation Inhibition : A study assessed the effect of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values around 25 µM.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth in xenograft models, suggesting potential as an anticancer agent.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
